tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate
Description
tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethylsulfanyl group at position 5 and a tert-butyl carbamate-protected methylamine at position 2. This compound belongs to a class of molecules widely explored in medicinal chemistry due to the oxadiazole ring’s metabolic stability and versatility in hydrogen bonding interactions. The ethylsulfanyl group contributes to moderate lipophilicity, while the tert-butyl carbamate moiety enhances solubility and stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-5-17-9-13-12-7(15-9)6-11-8(14)16-10(2,3)4/h5-6H2,1-4H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNELZZOUWJHUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxadiazole derivative. One common method involves the use of di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate . This intermediate is then reacted with an appropriate ethylsulfanyl-substituted oxadiazole to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic compounds.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Alkyl or aryl-substituted carbamates.
Scientific Research Applications
tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced polymers and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Oxadiazole Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s ethylsulfanyl group confers moderate lipophilicity, intermediate between methylsulfanyl (lower) and aromatic substituents like dichlorophenyl (higher) .
Molecular Weight and Steric Bulk :
- The target compound (~273 g/mol) is lighter than derivatives with aromatic substituents (e.g., 404.3 g/mol for dichlorophenyl derivative ), suggesting better membrane permeability.
- Bulky groups (e.g., thiazolylmethyl in 7c/d) increase steric hindrance, which may affect binding to biological targets .
Thermal Stability :
- Melting points for 7c–f (134–178°C) indicate moderate crystallinity, likely influenced by hydrogen bonding from amide and thiazole groups. The target compound’s melting point is unreported but expected to be lower due to its simpler substituents.
Key Observations:
- Synthetic Flexibility : The target compound’s ethylsulfanyl group can be introduced via straightforward alkylation, whereas aromatic derivatives (e.g., dichlorophenyl ) require more complex coupling steps.
- LC-MS/MS : The cyclopropyl derivative in shows a high [M+H]⁺ of 587.3 , reflecting its larger structure. The target compound’s mass is expected to be lower (~273–315 g/mol).
Biological Activity
tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique structural features including an ethylsulfanyl group and an oxadiazole ring. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
- IUPAC Name : this compound
- CAS Number : 914216-58-3
- Molecular Formula : C10H17N3O3S
- Molecular Weight : 245.30 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate oxadiazole derivative. Common methods include:
- Reaction with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate.
- Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The oxadiazole ring can inhibit enzyme activity, while the ethylsulfanyl group may enhance binding affinity to various proteins. This dual action is believed to contribute to its potential antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators. The ethylsulfanyl group may enhance cytotoxicity by increasing cellular uptake or altering metabolic pathways.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
